molecular formula C25H22N2O4 B2953558 methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448035-01-5

methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2953558
CAS RN: 1448035-01-5
M. Wt: 414.461
InChI Key: PBDHCRHNQOXJJG-UHFFFAOYSA-N
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Description

Xanthene derivatives, such as 9H-xanthene-9-carboxamide, are a class of organic compounds that have been used in various fields due to their unique properties . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .


Synthesis Analysis

While the specific synthesis process for “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not available, xanthene derivatives are typically synthesized through a variety of methods, including condensation reactions .


Molecular Structure Analysis

The molecular structure of xanthene derivatives generally consists of a three-ring system with oxygen incorporated into one of the rings . The specific structure of “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” would likely follow this pattern, with additional functional groups attached.


Chemical Reactions Analysis

Xanthene derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives can vary widely depending on their specific structure. For example, 9H-xanthene has a boiling point of 584.2 K and a fusion point of 373.7 K .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, due to its structural complexity, has potential applications in the synthesis of compounds with significant biological activities. For instance, compounds synthesized from similar structures have been studied for their cytotoxic activities. A study by Bu et al. (2001) involved the preparation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, demonstrating significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice, suggesting potential in cancer research (Bu et al., 2001).

Chemical Synthesis Techniques

The compound's framework is conducive to various synthetic modifications, enabling the generation of novel derivatives with diverse biological activities. Aghekyan et al. (2009) utilized a structurally related compound in the synthesis of novel derivatives, showcasing the versatility of this chemical scaffold in medicinal chemistry (Aghekyan et al., 2009). Additionally, the synthesis and structural elucidation of similar compounds provide insights into the relationship between molecular structure and biological activity, further emphasizing the importance of such compounds in drug discovery and development (Rudenko et al., 2013).

Pharmacological Investigations

Compounds bearing the isoquinoline moiety, akin to methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been subjects of pharmacological investigations. For example, the study of mammalian alkaloids derived from similar structures highlights their potential in exploring biological pathways and developing therapeutic agents (Brossi, 1991).

Antidepressant Activity

The structure's potential utility in creating compounds with antidepressant activity has been explored. Griffith et al. (1984) synthesized and evaluated the antidepressant activity of isoquinoline derivatives, indicating the therapeutic potential of compounds synthesized from similar chemical scaffolds (Griffith et al., 1984).

Mechanism of Action

The mechanism of action of xanthene derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some xanthene derivatives are used as inhibitors or agonists in biological systems.

Safety and Hazards

The safety and hazards associated with xanthene derivatives can vary widely depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

properties

IUPAC Name

methyl 7-(9H-xanthene-9-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-30-25(29)27-13-12-16-10-11-18(14-17(16)15-27)26-24(28)23-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDHCRHNQOXJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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